molecular formula C15H10F4N4OS B2813678 N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide CAS No. 956753-84-7

N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide

Cat. No. B2813678
CAS RN: 956753-84-7
M. Wt: 370.33
InChI Key: CZJYXRZKTKWDLU-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide” is a chemical compound. It contains a trifluoromethyl group, which is a common functional group in many FDA-approved drugs . The trifluoromethyl group has been found to exhibit numerous pharmacological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.


Chemical Reactions Analysis

Trifluoromethylpyrazoles, which are part of the compound’s structure, are known to undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Heterocyclic Chemistry and Drug Design

Compounds containing pyrazole and thiazole rings, similar to the one , are extensively studied in heterocyclic chemistry for their potential as therapeutic agents. The presence of fluorine atoms often enhances the bioavailability and metabolic stability of pharmaceuticals. Such compounds are explored for their potential in treating various diseases due to their diverse biological activities (Gomaa & Ali, 2020).

Antimicrobial and Anti-inflammatory Agents

Trifluoromethylpyrazoles, which share a part of the structure with the compound , have been investigated for their anti-inflammatory and antibacterial properties. These compounds have shown promise in medicinal chemistry, particularly as potential treatments for inflammation and bacterial infections (Kaur, Kumar, & Gupta, 2015).

Kinase Inhibition for Disease Treatment

Compounds with similar structures have been evaluated as kinase inhibitors, which are crucial in the treatment of diseases like cancer. The selective inhibition of specific kinases by such compounds can lead to the development of targeted cancer therapies (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Environmental Degradation of Fluorochemicals

Research on the microbial degradation of polyfluoroalkyl substances, which include fluorine atoms like those in the compound of interest, is significant for understanding the environmental impact and degradation pathways of these persistent chemicals (Liu & Avendaño, 2013).

Synthesis and Biological Activity Studies

The compound's structure suggests potential for synthesis of novel heterocyclic compounds. Research on similar structures has led to the discovery of compounds with various biological activities, indicating the potential for N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide to serve as a precursor or active agent in pharmaceutical research (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N4OS/c1-8-6-12(15(17,18)19)23(22-8)14-21-11(7-25-14)13(24)20-10-4-2-9(16)3-5-10/h2-7H,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJYXRZKTKWDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxamide

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